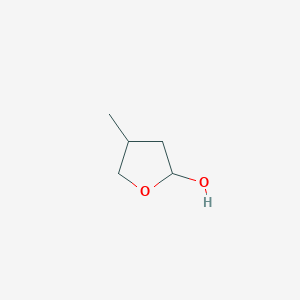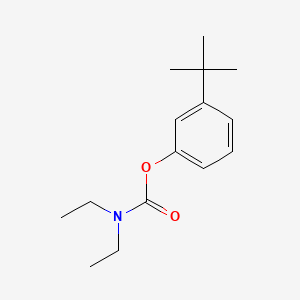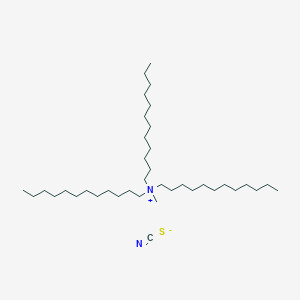
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate is a chemical compound known for its unique properties and applications. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific and industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate typically involves the reaction of tridodecylamine with methyl chloride in the presence of a solvent such as acetonitrile. The reaction is carried out at a temperature of 50°C for 24 hours. After the reaction, the product is purified through washing with hexane and distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as water, acetonitrile, or dioxane, depending on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the thiocyanate group.
Scientific Research Applications
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and antimicrobial treatments.
Industry: It is used in the formulation of cleaning agents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate involves its interaction with cell membranes and other biological structures. The positively charged ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in antimicrobial effects and other biological activities. The compound may also interact with specific molecular targets and pathways, although further research is needed to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
N,N-Didodecyl-N-methyldodecan-1-aminium chloride: This compound is similar in structure but contains a chloride ion instead of a thiocyanate group.
N-methyldidodecylamine: Another related compound with similar surfactant properties.
Uniqueness
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate is unique due to its specific combination of a quaternary ammonium group and a thiocyanate group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
29710-99-4 |
|---|---|
Molecular Formula |
C38H78N2S |
Molecular Weight |
595.1 g/mol |
IUPAC Name |
tridodecyl(methyl)azanium;thiocyanate |
InChI |
InChI=1S/C37H78N.CHNS/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1-3/h5-37H2,1-4H3;3H/q+1;/p-1 |
InChI Key |
QLKBWGBKASICHF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


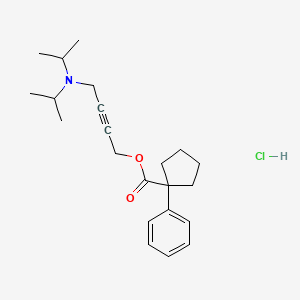
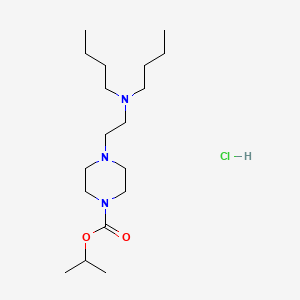
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
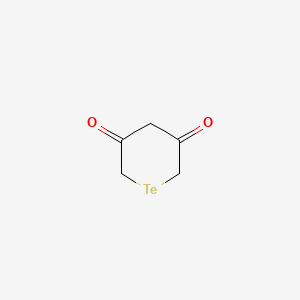
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)

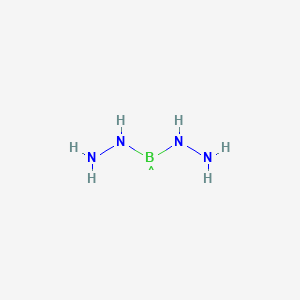

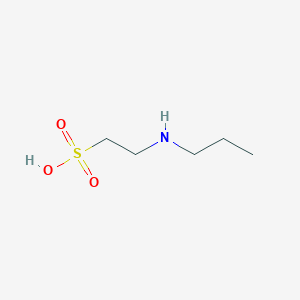

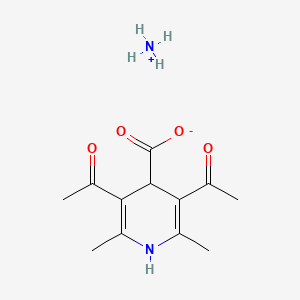
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
